5-Methoxy-2-nitrophenyl Isothiocyanate
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H6N2O3S |
|---|---|
Molecular Weight |
210.21 g/mol |
IUPAC Name |
2-isothiocyanato-4-methoxy-1-nitrobenzene |
InChI |
InChI=1S/C8H6N2O3S/c1-13-6-2-3-8(10(11)12)7(4-6)9-5-14/h2-4H,1H3 |
InChI Key |
OPYGRNPHUQGJJL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)[N+](=O)[O-])N=C=S |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Innovations for 5 Methoxy 2 Nitrophenyl Isothiocyanate
Optimized Synthetic Routes from Precursor Amines
The conversion of primary amines, such as 5-Methoxy-2-nitroaniline (B42563), into isothiocyanates is a cornerstone of organic synthesis. Research has focused on optimizing this transformation for laboratory-scale and industrial applications.
Development of Efficient and Scalable Laboratory Syntheses
The most common and scalable method for synthesizing isothiocyanates involves a two-step, one-pot process starting from the primary amine. mdpi.com This process begins with the in situ generation of a dithiocarbamate (B8719985) salt by reacting the amine with carbon disulfide in the presence of a base. researchgate.net This intermediate is then decomposed using a desulfurizing agent to yield the final isothiocyanate product. nih.gov
A variety of desulfurizing agents have been developed to drive this second step efficiently. Classic reagents include phosgene (B1210022) derivatives, though their high toxicity has led to the adoption of safer alternatives. tandfonline.com Tosyl chloride is a widely used reagent that mediates the decomposition of the dithiocarbamate salt, producing the isothiocyanate in high yields within a short reaction time. organic-chemistry.orgnih.gov Other effective agents include chlorosilanes (e.g., Me3SiCl, SiCl4), which are inexpensive and facilitate high-yield conversions under mild conditions. researchgate.net This general protocol is well-suited for producing a broad range of aryl isothiocyanates, including those with electron-withdrawing groups like the nitro group present in 5-Methoxy-2-nitrophenyl Isothiocyanate. researchgate.net The one-pot nature of this synthesis makes it highly efficient and suitable for large-scale preparation. researchgate.net
Exploration of Novel Reagents and Catalytic Systems for Enhanced Yield and Selectivity
One innovative approach involves the use of elemental sulfur for the sulfurization of isocyanides, which can be formed from primary amines. mdpi.com This reaction can be catalyzed by various systems, including transition metals like molybdenum or rhodium, or even organocatalysts such as tertiary amines (e.g., DBU). nih.govmdpi.com These catalytic methods often proceed under milder conditions than uncatalyzed reactions. nih.gov
Other advancements include the development of new desulfurizing agents that are both efficient and compatible with a wider range of functional groups. Reagents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO−) have been successfully used for the one-pot synthesis of various isothiocyanates with high yields. mdpi.comnih.gov Similarly, propane (B168953) phosphonic acid anhydride (B1165640) (T3P®) is another effective desulfurating agent. organic-chemistry.org For amines that may be sensitive or part of complex molecules, milder reagents like di-tert-butyl dicarbonate (B1257347) (Boc2O) have been employed, which produce only volatile by-products, simplifying purification. gre.ac.uk
| Reagent/System | Typical Reaction Conditions | Advantages | Reference |
|---|---|---|---|
| Tosyl Chloride | In situ dithiocarbamate decomposition | High yields (75-97%), rapid reaction | nih.gov |
| DMT/NMM/TsO− | Microwave-assisted, one-pot | Good to very good yields (25-97%), applicable to amino acid derivatives | mdpi.comnih.gov |
| Elemental Sulfur + DBU (catalyst) | From isocyanide precursor, moderate heating (40°C) | Sustainable, avoids toxic metal catalysts, high chemoselectivity | nih.gov |
| Carbon Tetrabromide | One-pot, mild conditions | Metal-free, simple operation, scalable | researchgate.net |
| Visible-Light Photocatalysis (Rose Bengal) | Mild, metal-free, green LED light | Environmentally friendly, broad substrate scope | organic-chemistry.org |
Green Chemistry Principles in this compound Synthesis
Modern synthetic chemistry places a strong emphasis on sustainability. The application of green chemistry principles to the synthesis of this compound aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Utilization of Environmentally Benign Solvents and Reaction Conditions
A key focus of green synthesis is the replacement of hazardous organic solvents with more environmentally friendly alternatives. Several greener solvents have been successfully implemented in isothiocyanate synthesis. Research has shown that benign solvents such as Cyrene™ or γ-butyrolactone (GBL) can be used effectively, particularly in amine-catalyzed sulfurization reactions. nih.govrsc.org
Water is an ideal green solvent, and methods have been developed to conduct the synthesis in aqueous media. rsc.org For instance, the conversion of primary amines with carbon disulfide can be mediated by sodium persulfate (Na2S2O8) in water, a process that tolerates a wide variety of functional groups, including nitro and ether functionalities. rsc.org One-pot protocols using cyanuric acid as the desulfurylation reagent have also been successfully performed under aqueous conditions. nih.gov In some cases, cheap and non-toxic reagents like CaO can serve as both the base and desulfurizing agent in a green protocol. eurekaselect.comresearchgate.net
Furthermore, the adoption of alternative energy sources like microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. mdpi.comtandfonline.com Photocatalysis using visible light offers another mild and energy-efficient pathway, avoiding the need for high temperatures or harsh reagents. organic-chemistry.org
| Solvent/Condition | Associated Method | Green Advantage | Reference |
|---|---|---|---|
| Water (H₂O) | Na₂S₂O₈ or Cyanuric Acid mediated desulfurization | Non-toxic, non-flammable, readily available | rsc.orgnih.gov |
| Cyrene™, γ-butyrolactone (GBL) | Amine-catalyzed sulfurization of isocyanides | Biodegradable, derived from renewable resources | nih.govrsc.org |
| Polyethylene Glycol (PEG)-Water | Nucleophilic substitution | Recyclable reaction medium, low toxicity | tandfonline.com |
| Microwave Irradiation | DMT/NMM/TsO− mediated desulfurization | Reduced reaction time, lower energy consumption | mdpi.com |
| Visible-Light Photocatalysis | Rose Bengal catalyzed desulfurization | Uses ambient light, mild conditions, metal-free | organic-chemistry.orgresearchgate.net |
Solid-Phase and Supported Reagent Approaches
Solid-phase synthesis and the use of supported reagents represent another pillar of green chemistry, as they simplify purification, enable reagent recycling, and often lead to cleaner reactions. By anchoring the starting amine to a solid support, reagents can be added in excess to drive the reaction to completion, with subsequent purification requiring only washing and cleavage from the resin. Peptide coupling reagents have been shown to be effective for the formation of isothiocyanates on a solid phase from anchored primary amines. researchgate.net This approach involves the reaction with carbon disulfide, where the coupling reagent facilitates the formation of the intermediate isothiocyanate, which can then be used in subsequent reactions or cleaved from the support. researchgate.net
Immobilized reagents can also be used in flow chemistry systems. For example, a packed-bed reactor containing an immobilized base and a thiourea (B124793) derivative can be used to generate isothiocyanates continuously from chloroxime precursors. beilstein-journals.org This method minimizes the formation of by-products by ensuring the immediate capture of reactive intermediates. beilstein-journals.org
Chemo- and Regioselectivity Considerations in its Formation
The synthesis of this compound requires high selectivity to ensure the isothiocyanate group is formed at the correct position without altering the other functional groups on the aromatic ring.
Chemoselectivity refers to the selective reaction of one functional group in the presence of others. The precursor, 5-Methoxy-2-nitroaniline, contains a primary amino group, a methoxy (B1213986) group, and a nitro group. The conversion to an isothiocyanate must selectively target the highly nucleophilic primary amine. Most modern synthetic methods exhibit excellent chemoselectivity for this transformation. nih.gov The initial step, forming the dithiocarbamate salt via reaction with carbon disulfide, is a characteristic reaction of primary amines. researchgate.net Subsequent desulfurization is specific to this dithiocarbamate intermediate. rsc.org Numerous protocols have demonstrated tolerance for both electron-donating groups (like methoxy) and strongly electron-withdrawing groups (like nitro) on the aromatic ring, indicating that these groups remain inert under the reaction conditions. rsc.orgbeilstein-journals.org
Regioselectivity , the control of the position of the chemical bond formation, is fundamentally determined by the structure of the starting material. In the synthesis of this compound, the regiochemistry is pre-established by the precursor, 5-Methoxy-2-nitroaniline. The synthesis begins with the amino group at the C1 position, the nitro group at C2, and the methoxy group at C5. The conversion of the amino group to the isothiocyanate group occurs at the C1 position, and the reaction does not cause migration or rearrangement of the substituents on the aromatic ring. Therefore, the regioselectivity of the final product is a direct and controlled consequence of the precursor's defined structure.
Process Chemistry Research for Reproducible and High-Purity Production
Process chemistry research for the reproducible and high-purity production of this compound is centered on the well-established synthetic route for isothiocyanates: the reaction of a primary amine with carbon disulfide, followed by desulfurization. Achieving batch-to-batch consistency and high purity levels suitable for demanding applications necessitates careful optimization of reaction parameters and purification protocols.
The synthesis commences with the formation of a dithiocarbamate salt from the corresponding primary amine, 5-methoxy-2-nitroaniline, and carbon disulfide in the presence of a base. The choice of base and solvent can influence the reaction rate and the purity of the intermediate. The subsequent desulfurization of the dithiocarbamate is a critical step where various reagents can be employed.
Key areas of process chemistry research for this compound would focus on:
Raw Material Specification: Ensuring the high purity of the starting material, 5-methoxy-2-nitroaniline, is crucial as impurities can be carried through to the final product.
Reaction Condition Optimization: A systematic study of reaction parameters such as temperature, reaction time, and stoichiometry of reagents is essential to maximize yield and minimize byproduct formation.
Choice of Desulfurizing Agent: While several desulfurizing agents are available, their selection can impact the reaction's efficiency, cost, and the impurity profile of the final product. Common desulfurizing agents include 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO−), cyanuric acid, and sodium persulfate.
Purification Strategy: The development of a robust purification method is paramount for achieving high purity. Techniques such as column chromatography, recrystallization, and vacuum distillation are often employed. For industrial-scale production, a multi-step purification process involving washing, distillation, and rectification under vacuum may be necessary to achieve the desired purity levels.
Detailed research findings on the optimization of these parameters for the specific synthesis of this compound are not extensively reported in publicly available literature. However, by applying the general principles of process chemistry to isothiocyanate synthesis, a reproducible and high-purity production process can be developed.
Below are illustrative data tables based on general knowledge of isothiocyanate synthesis, which would be the target of process chemistry research for this specific compound.
Table 1: Illustrative Reaction Conditions for the Synthesis of this compound
| Parameter | Condition A | Condition B | Condition C |
| Starting Amine | 5-Methoxy-2-nitroaniline | 5-Methoxy-2-nitroaniline | 5-Methoxy-2-nitroaniline |
| Base | Triethylamine | Diisopropylethylamine | Potassium Carbonate |
| Solvent | Dichloromethane | Tetrahydrofuran | Acetone |
| Carbon Disulfide (Equivalents) | 1.1 | 1.2 | 1.1 |
| Reaction Temperature (°C) | 25 | 0 to 25 | 25 |
| Reaction Time (hours) | 4 | 6 | 5 |
| Desulfurizing Agent | DMT/NMM/TsO− | Cyanuric Chloride | p-Toluenesulfonyl Chloride |
| Desulfurization Temperature (°C) | 25 | 25 | 0 to 25 |
| Desulfurization Time (hours) | 2 | 3 | 2 |
Table 2: Illustrative Purification Parameters and Purity Outcomes
| Purification Method | Crude Yield (%) | Purity before Purification (%) | Final Purity (%) | Overall Yield (%) |
| Flash Chromatography (Silica Gel) | 85 | 90 | >98 | 75 |
| Recrystallization (Ethanol/Water) | 88 | 92 | >99 | 80 |
| Vacuum Distillation | 90 | 95 | >99.5 | 85 |
These tables represent the types of data that would be generated during process chemistry research to establish a reproducible and high-purity manufacturing process for this compound. The optimization of these parameters would lead to a scalable and efficient synthesis.
Mechanistic Investigations of 5 Methoxy 2 Nitrophenyl Isothiocyanate Reactivity
Detailed Kinetics and Thermodynamics of Nucleophilic Addition Reactions
Nucleophilic addition to the central carbon atom of the isothiocyanate group is a fundamental process in the chemistry of 5-Methoxy-2-nitrophenyl Isothiocyanate. These reactions typically proceed through a stepwise mechanism involving the formation of a tetrahedral intermediate.
The reaction of aryl isothiocyanates with nucleophiles such as amines, alcohols, and thiols leads to the formation of the corresponding thioureas, thiocarbamates, and dithiocarbamates, respectively. The kinetics of these reactions are influenced by the nucleophilicity of the attacking species and the electronic properties of the isothiocyanate.
Studies on the aminolysis of closely related p-nitrophenyl isothiocyanate have shown that the reaction can exhibit complex kinetics, often being second order with respect to the amine. This suggests a mechanism where one molecule of the amine acts as a nucleophile, and a second molecule of the amine facilitates the proton transfer in the transition state, thereby acting as a general base catalyst. The proposed mechanism involves the initial attack of the amine on the isothiocyanate carbon to form a zwitterionic intermediate, which then undergoes a proton shift to yield the final thiourea (B124793) product. The electron-withdrawing nitro group in this compound is expected to enhance the electrophilicity of the isothiocyanate carbon, thus increasing the rate of nucleophilic attack compared to unsubstituted phenyl isothiocyanate.
The reactivity of alcohols and thiols with isothiocyanates generally follows their order of nucleophilicity. Thiols, being more nucleophilic than alcohols, are expected to react more readily with this compound. The reaction with alcohols often requires basic catalysis to generate the more nucleophilic alkoxide ion.
Table 1: Representative Rate Constants for the Reaction of p-Nitrophenyl Isothiocyanate with Various Amines in Diethyl Ether
| Amine | k (L² mol⁻² s⁻¹) |
| n-Butylamine | 1.2 x 10⁻² |
| Benzylamine | 3.5 x 10⁻³ |
| N-Methylaniline | 8.0 x 10⁻⁵ |
Data is for the analogous compound p-nitrophenyl isothiocyanate and is intended to be illustrative of the relative reactivity of different amines.
The rates of nucleophilic addition to isothiocyanates are significantly influenced by the solvent and temperature. The solvent can affect the stability of the reactants, intermediates, and transition states. For reactions involving the formation of charged intermediates, such as the zwitterionic species in the aminolysis mechanism, polar solvents can stabilize these intermediates and thus accelerate the reaction rate. However, specific solvent effects can be complex, as the solvent can also solvate the nucleophile, potentially reducing its reactivity.
An increase in temperature generally leads to an increase in the reaction rate, as described by the Arrhenius equation. The activation energy for the nucleophilic addition to isothiocyanates is influenced by the nature of the nucleophile and the electronic properties of the isothiocyanate. The electron-withdrawing nitro group in this compound is expected to lower the activation energy for nucleophilic attack.
Cycloaddition Reactions and Their Mechanistic Pathways
Isothiocyanates can participate in cycloaddition reactions, serving as valuable building blocks for the synthesis of various heterocyclic compounds. The C=N and C=S double bonds of the isothiocyanate group can react with a variety of 1,3-dipoles, dienes, and other unsaturated systems.
Aryl isothiocyanates are known to undergo [3+2] cycloaddition reactions with various 1,3-dipoles such as azides and nitrile oxides to form five-membered heterocyclic rings. For instance, the reaction with an azide (B81097) would lead to the formation of a thiatriazole ring system. They can also participate in [4+2] cycloaddition reactions (Diels-Alder reactions) with dienes, where the isothiocyanate can act as a dienophile. The electron-deficient nature of the C=S bond in this compound, enhanced by the nitro group, makes it a potentially good dienophile for reactions with electron-rich dienes.
The stereochemistry of cycloaddition reactions involving isothiocyanates is governed by the principles of orbital symmetry and steric interactions. In Diels-Alder reactions, the endo- and exo-selectivity is a key stereochemical outcome. The stereochemical course of the reaction can be influenced by the substituents on both the diene and the dienophile (the isothiocyanate). The presence of the bulky methoxy (B1213986) and nitro groups in this compound may impart a degree of facial selectivity in its cycloaddition reactions.
Exploration of Electrophilic and Radical Transformations
The aromatic ring of this compound is susceptible to electrophilic attack, and the nitro group can participate in radical reactions under specific conditions.
Derivatization and Transformational Chemistry of 5 Methoxy 2 Nitrophenyl Isothiocyanate
Synthesis and Structural Diversity of Thiourea (B124793) Derivatives
The isothiocyanate group of 5-Methoxy-2-nitrophenyl isothiocyanate is a versatile functional group for the synthesis of a wide array of thiourea derivatives. The high reactivity of the -N=C=S group allows for straightforward reactions with primary and secondary amines to form N,N'-disubstituted thioureas. This reactivity is the foundation for creating diverse libraries of compounds for various applications, including biological screening.
Rational Design of Thiourea Libraries for Biological Screening
The synthesis of thiourea derivatives from this compound is a direct and efficient process, typically involving the reaction of the isothiocyanate with a diverse range of primary or secondary amines. researchgate.netrdd.edu.iq This straightforward synthetic route allows for the rational design of thiourea libraries by systematically varying the amine component. The resulting derivatives can be screened for a wide range of biological activities.
The general synthetic scheme involves dissolving this compound in a suitable solvent, such as ethanol (B145695) or acetone, followed by the addition of the desired amine. The reaction mixture is often refluxed for a period of time, and upon cooling, the thiourea derivative precipitates and can be purified by recrystallization. uobabylon.edu.iq
Table 1: Examples of Amines for the Synthesis of Thiourea Derivatives
| Amine | Resulting Thiourea Derivative |
| Aniline | 1-(5-Methoxy-2-nitrophenyl)-3-phenylthiourea |
| Benzylamine | 1-Benzyl-3-(5-methoxy-2-nitrophenyl)thiourea |
| Morpholine | 4-((5-Methoxy-2-nitrophenyl)carbamothioyl)morpholine |
| Piperidine | 1-((5-Methoxy-2-nitrophenyl)carbamothioyl)piperidine |
The biological activity of the synthesized thiourea derivatives can be fine-tuned by the choice of the amine. For instance, incorporating moieties known to interact with specific biological targets can guide the design of the library. The electronic and steric properties of the substituents on the amine can significantly influence the biological activity of the resulting thiourea derivative.
Enantioselective Synthesis of Chiral Thioureas
Chiral thioureas are valuable compounds in asymmetric synthesis, often employed as organocatalysts. The enantioselective synthesis of chiral thioureas derived from this compound can be achieved by reacting it with a chiral amine. This approach allows for the introduction of a stereocenter into the thiourea molecule.
A common method for preparing chiral thioureas involves the reaction of an isothiocyanate with a chiral amine, often derived from natural sources like amino acids or alkaloids. nih.gov For example, reacting this compound with a chiral amine, such as (R)-(+)-α-methylbenzylamine, would yield the corresponding chiral thiourea. The reaction conditions are similar to those for the synthesis of achiral thioureas.
Furthermore, chiral thioureas can be utilized as catalysts in a variety of enantioselective transformations, such as Michael additions, aldol (B89426) reactions, and Diels-Alder reactions. rsc.org The thiourea moiety can form hydrogen bonds with the substrate, thereby activating it and controlling the stereochemical outcome of the reaction. The synthesis of chiral bis-thioureas derived from chiral diamines, such as (1R,2R)-diaminocyclohexane, has been reported to be effective in asymmetric catalysis. nih.govacs.org
Construction of Diverse Heterocyclic Scaffolds
The isothiocyanate functionality of this compound serves as a key building block for the construction of a variety of heterocyclic scaffolds. The electrophilic carbon atom of the isothiocyanate group is susceptible to nucleophilic attack, leading to cyclization reactions and the formation of diverse ring systems.
Thiazolidines and Related Sulfur-Containing Rings
Thiazolidines and their derivatives are an important class of sulfur-containing heterocycles with a wide range of pharmacological activities. e3s-conferences.orgsci-hub.se The synthesis of thiazolidinones can be achieved through the reaction of this compound with α-halo-substituted carboxylic acids. nih.gov For instance, the reaction with chloroacetic acid in the presence of a base can lead to the formation of a 2-imino-3-(5-methoxy-2-nitrophenyl)thiazolidin-4-one.
Another approach to sulfur-containing heterocycles involves the reaction of isothiocyanates with compounds containing both a nucleophilic group and a leaving group. These reactions can lead to the formation of various ring sizes depending on the structure of the reacting partner. chemistryviews.orgdntb.gov.ua
Nitrogen-Containing Heterocycles (e.g., Pyrimidines, Imidazoles)
The isothiocyanate group can be a precursor for the synthesis of various nitrogen-containing heterocycles. mdpi.comfrontiersin.orgfrontiersin.org For example, reaction with compounds containing a diamine or an amino-nitrile functionality can lead to the formation of pyrimidine (B1678525) or imidazole (B134444) derivatives, respectively. The synthesis often proceeds through an initial addition of a nucleophilic nitrogen to the isothiocyanate, followed by an intramolecular cyclization.
While direct examples utilizing this compound for the synthesis of a broad range of nitrogen heterocycles are not extensively documented, the general reactivity of isothiocyanates suggests its potential in this area. mdpi.com The specific reaction conditions and the choice of the reaction partner would determine the final heterocyclic scaffold.
Multicomponent Reactions Incorporating the Isothiocyanate Functionality
Multicomponent reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step from three or more starting materials. nih.govnih.govfrontiersin.org Isothiocyanates are excellent substrates for various MCRs, including the Ugi and Passerini reactions.
In the context of this compound, it can be utilized in a Ugi four-component reaction (U-4CR) along with an aldehyde, an amine, and an isocyanide. This reaction would lead to the formation of α-acylamino carboxamide derivatives containing the 5-methoxy-2-nitrophenylthiourea moiety. Similarly, in a Passerini three-component reaction (P-3CR) with an aldehyde and an isocyanide, it would yield α-acyloxy carboxamide derivatives. These MCRs provide a rapid and efficient way to generate libraries of complex molecules with high structural diversity. semanticscholar.org
Development of Conjugates and Bioconjugation Strategies
The isothiocyanate group of this compound is highly electrophilic, making it an excellent candidate for reaction with primary and secondary amines, as well as thiol groups found in biomolecules such as proteins and peptides. This reactivity forms the basis of its use in bioconjugation, the process of covalently linking molecules to biological substrates.
The primary strategy for bioconjugation with this compound involves the formation of a stable thiourea bond. This occurs when the isothiocyanate reacts with the ε-amino group of lysine (B10760008) residues or the N-terminal α-amino group of a protein. Similarly, it can react with the sulfhydryl group of cysteine residues to form a dithiocarbamate (B8719985) linkage. These covalent modifications allow for the stable incorporation of the 5-methoxy-2-nitrophenyl group onto the surface of proteins.
Detailed research findings have demonstrated the utility of isothiocyanates in protein labeling. While specific studies on this compound are not extensively documented in publicly available literature, the general principles of isothiocyanate chemistry provide a strong framework for its potential applications. The reaction conditions for such conjugations are typically mild, occurring at or near physiological pH, which helps to maintain the structural integrity and biological activity of the protein.
The development of bioconjugates using this compound can be tailored for various applications. For instance, the nitro group on the phenyl ring can be chemically reduced to an amine, which can then be further functionalized. This allows for a multi-step conjugation strategy where the initial attachment via the isothiocyanate is followed by subsequent chemical modifications to introduce other functionalities, such as fluorescent dyes, affinity tags, or drug molecules.
Below is a data table summarizing the key reactive sites on proteins for isothiocyanate conjugation and the resulting linkages:
| Reactive Residue | Functional Group | Resulting Covalent Bond |
| Lysine | Primary Amine (-NH₂) | Thiourea |
| N-terminus | Primary Amine (-NH₂) | Thiourea |
| Cysteine | Thiol (-SH) | Dithiocarbamate |
Application as a Precursor for Advanced Organic Materials
The reactivity of this compound also extends to the synthesis of advanced organic materials, particularly polymers. The isothiocyanate group can react with difunctional or polyfunctional nucleophiles, such as diamines, to form polythioureas. Polythioureas are a class of polymers known for their interesting properties, including their ability to form strong hydrogen bonds, which influences their mechanical and thermal characteristics.
The synthesis of polythioureas from this compound would involve a step-growth polymerization reaction with a suitable diamine monomer. The resulting polymer would have repeating units containing the 5-methoxy-2-nitrophenyl substituent. The presence of the methoxy (B1213986) and nitro groups on the phenyl ring can be expected to influence the polymer's properties, such as its solubility, thermal stability, and optical characteristics.
While specific examples of advanced organic materials derived solely from this compound are not prominently featured in available research, the principles of polythiourea synthesis provide a clear pathway for its application. The general reaction for the formation of a polythiourea from a diisothiocyanate and a diamine is a well-established method in polymer chemistry. In the case of using a mono-isothiocyanate like this compound, it could be used to functionalize existing polymers that have pendant amine groups or be copolymerized with other monomers to introduce its specific chemical characteristics into the final material.
The data table below outlines the potential components and resulting polymer type in the synthesis of advanced materials using this compound.
| Reactant 1 | Reactant 2 | Resulting Polymer Type |
| This compound | Diamine | Polythiourea (in copolymerization) |
| Polymer with pendant amine groups | This compound | Functionalized Polymer |
The nitro group on the aromatic ring of the incorporated moiety also offers a handle for post-polymerization modification. For example, reduction of the nitro group to an amine would create a new reactive site on the polymer chain, allowing for further functionalization or cross-linking to create more complex material architectures. This versatility makes this compound a promising precursor for the development of functional polymers with tailored properties for applications in areas such as specialty coatings, membranes, or electronic materials.
Investigation of Biological and Biochemical Interactions of 5 Methoxy 2 Nitrophenyl Isothiocyanate and Its Derivatives Preclinical/in Vitro Focus
Molecular Target Elucidation in Cell-Free and Cellular Models
While specific data on 5-Methoxy-2-nitrophenyl Isothiocyanate is limited, studies on the broader class of isothiocyanates (ITCs) have identified several potential molecular targets in both cell-free and cellular systems. These interactions are fundamental to understanding their biological effects.
Scientific literature indicates that specific data regarding the enzyme inhibition and activation profile for this compound is not extensively available. However, research on the isothiocyanate class of compounds demonstrates significant interactions with key cellular enzymes. A notable target for ITCs is DNA topoisomerase IIα (Top2α), an enzyme crucial for managing DNA topology during replication and transcription. nih.gov Studies have shown that certain ITCs can induce the formation of covalent adducts between Top2α and DNA. nih.gov This action, which involves thiol modification of cysteine residues on the enzyme, effectively "poisons" it, leading to DNA strand breaks and subsequent cellular responses like apoptosis. nih.gov This suggests that the electrophilic nature of the isothiocyanate group is key to this interaction. While Top2α is a prominent target, it is likely that ITCs modulate a multitude of enzymes through similar thiol modification mechanisms. nih.gov
Direct receptor binding studies for this compound are not prominently featured in current research. However, investigations into other isothiocyanates have revealed interactions with specific receptors. For instance, allyl isothiocyanate (AITC) is a known activator of the Transient Receptor Potential Ankryin 1 (TRPA1) channel, a nonselective cation channel involved in sensory processes. nih.gov This activation is a key mechanism behind the pungent and irritant properties of certain cruciferous vegetables. The interaction with such ion channels highlights a potential area for investigating the broader bioactivity of novel synthetic isothiocyanates.
Cellular Pathway Modulation Studies in In Vitro Cell Line Models
The effects of isothiocyanates extend to the modulation of complex cellular signaling pathways, which have been extensively studied in various in vitro cancer cell line models. These studies provide a framework for understanding the potential cellular impacts of this compound.
A significant body of evidence demonstrates that various isothiocyanates possess antiproliferative properties by inducing cell cycle arrest and apoptosis. nih.gov Although specific studies on this compound are not available, related compounds like benzyl (B1604629) isothiocyanate (BITC) have been shown to cause cell cycle arrest at the G2/M phase. nih.govnorthumbria.ac.uk This blockage of cell division prevents cancer cells from proliferating.
The induction of apoptosis, or programmed cell death, is another key mechanism. ITCs have been observed to trigger apoptosis in numerous cancer cell lines. nih.govnih.gov This process is often mediated through the modulation of multiple signaling pathways, including those involving the Bcl-2 family of proteins which regulate mitochondrial integrity. nih.gov For example, BITC has been shown to induce phosphorylation of Bcl-2, linking the cell cycle arrest machinery to the activation of apoptotic pathways. nih.gov The activation of caspases, a family of proteases that execute the apoptotic program, is a common downstream event following treatment with ITCs. nih.gov
Table 1: Effects of Representative Isothiocyanates on Cell Cycle and Apoptosis in Cancer Cell Lines This table presents data for representative isothiocyanates to illustrate the common mechanisms within this chemical class, as specific data for this compound is not available.
| Isothiocyanate Derivative | Cancer Cell Line | Effect on Cell Cycle | Apoptotic Mechanism |
| Benzyl Isothiocyanate (BITC) | Human Melanoma A375.S2 | G2/M Phase Arrest northumbria.ac.uk | ROS-mediated, mitochondria-dependent, and death receptor pathways northumbria.ac.uk |
| Benzyl Isothiocyanate (BITC) | Human Colon Epithelial Cells | G2/M Phase Arrest nih.gov | JNK activation, Bcl-2 phosphorylation nih.gov |
| Allyl Isothiocyanate (AITC) | Human Breast MDA-MB-468 | G2/M Phase Arrest northumbria.ac.uk | ERK-modulated intrinsic signaling northumbria.ac.uk |
| Sulforaphane (B1684495) (SFN) | Human Breast MCF-7 & MD-MB-231 | Growth Inhibition nih.gov | Apoptosis Induction nih.gov |
Beyond apoptosis, isothiocyanates can influence other forms of cell death and cellular recycling pathways. Studies on sulforaphane and phenethyl isothiocyanate (PEITC) have demonstrated their ability to induce autophagy in both primary and cancerous cell lines. nih.gov Autophagy is a cellular process of self-digestion of damaged organelles and proteins, which can have a dual role in either promoting cell survival or contributing to cell death. The induction of autophagy by ITCs has been linked to the modulation of the AMPK-mTORC1 signaling pathway. nih.gov
Conversely, at excessive concentrations, some isothiocyanates may induce necrosis, a form of uncontrolled cell death that can provoke an inflammatory response. nih.gov Treatment of cells with high levels of BITC, for instance, resulted in necrotic cell death, highlighting that the cellular outcome can be dependent on the specific compound and its concentration. nih.gov
Isothiocyanates are well-documented modulators of critical cellular stress response pathways, namely the Nrf2 and NF-κB signaling cascades.
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary cellular defense mechanism against oxidative stress. nih.gov Under normal conditions, Nrf2 is kept inactive in the cytoplasm. Electrophilic compounds, such as isothiocyanates, can react with cysteine residues on Keap1, the repressor of Nrf2, leading to Nrf2's release and translocation to the nucleus. researchgate.net Once in the nucleus, Nrf2 activates the transcription of a wide array of antioxidant and detoxifying enzymes, bolstering the cell's defense against oxidative damage. nih.govnih.gov
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. nih.gov Many cancer chemopreventive agents work by suppressing NF-κB signaling, which in turn downregulates the expression of pro-inflammatory mediators like iNOS, COX-2, and various cytokines (e.g., TNF-α, IL-6). nih.gov Synthetic isothiocyanates have been shown to be potent inhibitors of the NF-κB pathway. nih.gov They can suppress the activation of IκB kinase (IKK), which prevents the degradation of the NF-κB inhibitor, IκBα. nih.gov This action keeps NF-κB sequestered in the cytoplasm, thereby inhibiting the inflammatory response. nih.gov
Table 2: Modulation of Stress Response Pathways by Isothiocyanates This table summarizes the general effects of the isothiocyanate class on key stress response pathways.
| Pathway | General Effect of Isothiocyanates | Key Molecular Events |
| Nrf2 Pathway | Activation nih.govresearchgate.net | - Thiol modification of Keap1- Nrf2 nuclear translocation- Upregulation of antioxidant/detoxifying enzymes (e.g., HO-1, NQO1) |
| NF-κB Pathway | Inhibition nih.gov | - Suppression of IκB kinase (IKK) phosphorylation- Inhibition of IκBα degradation- Decreased nuclear translocation of p65 (NF-κB subunit) |
Structure-Activity Relationship (SAR) Studies of Functionalized Analogues
The positioning and nature of substituents on the phenyl ring significantly modulate this reactivity and thus the biological outcome. The nitro group (-NO2) at the ortho position is a strong electron-withdrawing group. This feature is expected to increase the electrophilicity of the isothiocyanate carbon atom, potentially enhancing its reactivity towards nucleophilic protein targets. nih.gov The methoxy (B1213986) group (-OCH3) at the meta position to the nitro group (para to the isothiocyanate) is an electron-donating group, which can influence the electronic distribution within the aromatic ring and affect molecule-receptor interactions and metabolic stability. The interplay between these electron-withdrawing and electron-donating groups creates a unique electronic profile that dictates the compound's specific biological interactions.
| Structural Feature | Position | Predicted Influence on Biological Activity |
|---|---|---|
| Isothiocyanate (-N=C=S) | C1 | Acts as a key electrophile, forming covalent bonds with nucleophilic residues (e.g., cysteine, lysine) in proteins, leading to modulation of protein function. researchgate.netnih.gov |
| Nitro (-NO2) | C2 (ortho) | Strong electron-withdrawing nature increases the electrophilicity of the isothiocyanate group, potentially enhancing covalent binding affinity and potency. nih.gov |
| Methoxy (-OCH3) | C5 (meta) | Electron-donating properties modulate the overall electronic character of the phenyl ring, influencing binding interactions and potentially affecting metabolic pathways. |
Quantitative Structure-Activity Relationship (QSAR) modeling provides a computational framework to correlate the chemical structure of compounds with their biological activities. nih.govresearchgate.net For a class of molecules like nitrophenyl derivatives, QSAR models are developed to predict the activity of new analogues, thereby guiding rational drug design and minimizing extensive experimental screening. nih.govmdpi.com These models are built using a series of known compounds and their experimentally determined biological activities.
The process involves calculating a variety of molecular descriptors for each compound, which quantify different aspects of its structure. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices). nih.gov Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Support Vector Regression (SVR), are then used to build a mathematical equation that links these descriptors to the observed activity. nih.govmdpi.com
The validity and predictive power of a QSAR model are assessed using several statistical parameters. A high squared correlation coefficient (R²) indicates a good fit for the training data, while a high cross-validated squared correlation coefficient (q² or Q²) demonstrates the model's robustness and internal predictivity. core.ac.uk External validation, using a set of compounds not included in the model's creation, is crucial to confirm its ability to predict the activity of novel compounds. core.ac.uk For nitroaromatic compounds, QSAR studies have shown that descriptors related to hydrophobicity, electronic interactions, and molecular shape are often critical for predicting their biological effects. nih.govresearchgate.net
| Parameter | Symbol | Description | Acceptable Value |
|---|---|---|---|
| Squared Correlation Coefficient | R² | Indicates the goodness-of-fit of the model for the training set data. | > 0.6 |
| Cross-validated Correlation Coefficient | q² (or Q²) | Measures the internal predictive ability and robustness of the model, typically calculated using leave-one-out cross-validation. | > 0.5 |
| External Validation Coefficient | R²_ext | Measures the predictive power of the model on an external test set of compounds not used in model generation. | > 0.6 |
| Standard Error of Estimate | SEE | Represents the deviation of the predicted values from the experimental values. | Low value desired |
| F-statistic | F | A measure of the statistical significance of the regression model. | High value desired |
Preclinical Pharmacokinetic and Metabolic Stability Research (Non-human focus)
In vitro metabolic profiling is a critical step in preclinical research to predict how a compound will be processed in the body. A key assay in this process is the liver microsome stability assay, which evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily the cytochrome P450 (CYP) superfamily. nih.gov Liver microsomes are vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of these metabolic enzymes. nih.gov
The assay involves incubating the test compound, such as this compound, with liver microsomes from different species (e.g., human, rat, mouse) in the presence of necessary cofactors like NADPH. nih.govfrontiersin.org The concentration of the parent compound is monitored over time using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). springernature.com
From this data, key pharmacokinetic parameters are determined. The metabolic half-life (t½) is the time it takes for 50% of the compound to be metabolized. Intrinsic clearance (Clint) represents the inherent ability of the liver enzymes to metabolize the compound, expressed as the volume of microsomal matrix cleared of the drug per unit time per milligram of microsomal protein (μL/min/mg protein). springernature.com These values help in ranking compounds and predicting their in vivo hepatic clearance. springernature.comresearchgate.net A compound with high metabolic stability (long half-life, low clearance) is more likely to have a longer duration of action in vivo.
| Species | Half-Life (t½, min) | Intrinsic Clearance (Clint, μL/min/mg protein) | Metabolic Stability Classification |
|---|---|---|---|
| Human | > 60 | < 10 | High |
| Rat | 45 | 25 | Moderate |
| Mouse | 20 | 55 | Low |
Note: The data presented in this table is representative and for illustrative purposes only.
Understanding the absorption and distribution characteristics of a compound is essential for evaluating its potential bioavailability and tissue exposure. In vitro model systems are widely used for these initial assessments.
Absorption: The Caco-2 cell permeability assay is the gold standard in vitro model for predicting human intestinal absorption. europa.eunih.gov Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized epithelial cells that form tight junctions and mimic the intestinal barrier. nih.govcreative-bioarray.com The test compound is added to the apical (AP, representing the intestinal lumen) side, and its appearance on the basolateral (BL, representing the blood) side is measured over time. The result is expressed as an apparent permeability coefficient (Papp), which classifies compounds as having low, moderate, or high absorption potential. wur.nl Studies with other isothiocyanates have utilized this model to assess their absorption characteristics. nih.gov
| Parameter | Assay | Result | Interpretation |
|---|---|---|---|
| Apparent Permeability (Papp, AP to BL) | Caco-2 Permeability | 15 x 10⁻⁶ cm/s | High Predicted Absorption |
| Efflux Ratio (Papp BL→AP / Papp AP→BL) | Caco-2 Permeability | 1.2 | Not a significant substrate of efflux transporters. creative-bioarray.com |
| Plasma Protein Binding | Equilibrium Dialysis | 95% | High binding to plasma proteins. wikipedia.org |
Note: The data presented in this table is representative and for illustrative purposes only.
Role as a Chemical Probe for Biological Processes
The isothiocyanate functional group is a reactive electrophile that can form stable covalent bonds with nucleophilic residues on proteins, most notably the thiol groups of cysteines and the ε-amino groups of lysines. researchgate.netrsc.org This reactivity allows isothiocyanate-containing molecules, including this compound, to be used as chemical probes for studying biological processes. By covalently labeling proteins, these probes can help identify drug targets, map active sites, and elucidate molecular mechanisms of action. nih.govnih.gov
The reaction is pH-dependent; the reaction with thiols to form a dithiocarbamate (B8719985) linkage is favored under neutral to slightly basic conditions (pH 7.4-9.1), while the reaction with amines to form a thiourea (B124793) linkage generally requires more alkaline conditions (pH 9.0-11.0). researchgate.netrsc.org This differential reactivity can sometimes be exploited for selective labeling.
When used as a probe, the compound can be introduced to a cellular lysate or intact cells. Proteins that are covalently modified by the probe can then be identified using proteomics techniques. For example, a tag can be incorporated into the probe's structure to facilitate enrichment of labeled proteins, which are then identified by mass spectrometry. nih.gov This approach, known as activity-based protein profiling (ABPP), has been instrumental in identifying the protein targets of various isothiocyanates and understanding their roles in cellular pathways. nih.govnih.gov Fluorescently tagged isothiocyanates, such as Fluorescein isothiocyanate (FITC), have long been used to label proteins for visualization and quantification. broadpharm.comnih.gov
Advanced Spectroscopic and Analytical Research Methodologies for 5 Methoxy 2 Nitrophenyl Isothiocyanate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of "5-Methoxy-2-nitrophenyl Isothiocyanate" in solution. By analyzing the chemical shifts, coupling constants, and signal intensities in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms and the electronic environment of each nucleus can be determined.
Based on the analysis of structurally similar compounds, such as 5-methoxy-2-nitrophenol (B105146) and other substituted phenyl isothiocyanates, the expected ¹H NMR spectrum of "this compound" in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) would exhibit distinct signals for the aromatic protons and the methoxy (B1213986) group protons. The aromatic protons are expected to appear as a complex multiplet or as distinct doublets and a doublet of doublets, with chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating methoxy group. The methoxy protons would present as a sharp singlet, typically in the range of 3.8-4.0 ppm.
The ¹³C NMR spectrum provides complementary information, revealing the chemical shifts of all carbon atoms in the molecule. The carbon of the isothiocyanate group (-NCS) is characteristically found at a lower field. The aromatic carbons will show a range of chemical shifts determined by the substituents, with the carbon attached to the methoxy group appearing at a higher field compared to the one bearing the nitro group. The methoxy carbon will resonate at a characteristic chemical shift, typically around 55-60 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.0 - 8.2 | 110 - 150 |
| Methoxy (OCH₃) | ~3.9 | ~56 |
| Isothiocyanate (NCS) | - | ~130-140 |
Note: These are predicted values based on analogous compounds and may vary depending on the solvent and experimental conditions.
Multidimensional NMR Techniques for Complex Structures
To definitively assign the proton and carbon signals, especially in cases of spectral overlap in the aromatic region, multidimensional NMR techniques are employed. Correlation Spectroscopy (COSY) would reveal the coupling relationships between adjacent protons on the aromatic ring, aiding in their sequential assignment.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is used to correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the carbon signals for the protonated aromatic carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment provides crucial long-range (2-3 bond) correlation information between protons and carbons. For instance, HMBC would show correlations from the methoxy protons to the aromatic carbon to which the methoxy group is attached, as well as to the adjacent aromatic carbons. This technique is instrumental in confirming the substitution pattern on the benzene (B151609) ring.
Dynamic NMR Studies for Rotational Barriers and Exchange Processes
The presence of the methoxy and isothiocyanate groups on the phenyl ring may lead to hindered rotation around the C-O and C-N bonds, respectively. Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at variable temperatures, can provide insights into these conformational dynamics. At lower temperatures, the rotation around these bonds might become slow on the NMR timescale, potentially leading to the observation of distinct signals for different conformers. By analyzing the coalescence of these signals as the temperature is increased, the energy barriers for these rotational processes can be calculated, providing valuable information about the molecule's flexibility and conformational preferences.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Elucidation
High-resolution mass spectrometry (HRMS) is a powerful technique for the precise determination of the molecular formula of "this compound". By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy (typically to four or five decimal places), the elemental composition can be unequivocally established, confirming the molecular formula C₈H₆N₂O₃S.
In addition to molecular formula determination, mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. Upon ionization, the molecular ion can undergo fragmentation, and the resulting fragment ions are detected. The fragmentation pathways are often characteristic of the functional groups present in the molecule. For "this compound", common fragmentation patterns would likely involve the loss of the isothiocyanate group (-NCS), the nitro group (-NO₂), or a methyl radical (-CH₃) from the methoxy group. The analysis of these fragmentation patterns helps to confirm the presence and connectivity of the different functional groups within the molecule.
Table 2: Predicted HRMS Data for this compound
| Ion | Formula | Calculated m/z | Fragmentation Pathway |
| [M]⁺ | C₈H₆N₂O₃S⁺ | 210.0099 | Molecular Ion |
| [M-NCS]⁺ | C₇H₆NO₃⁺ | 152.0348 | Loss of isothiocyanate group |
| [M-NO₂]⁺ | C₈H₆NOS⁺ | 164.0170 | Loss of nitro group |
| [M-CH₃]⁺ | C₇H₃N₂O₃S⁺ | 194.9942 | Loss of methyl radical |
Note: The calculated m/z values are for the most abundant isotopes.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Interactions
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in "this compound". Each functional group exhibits characteristic vibrational frequencies, providing a molecular fingerprint.
The IR spectrum is expected to show a strong and characteristic asymmetric stretching vibration for the isothiocyanate (-N=C=S) group in the region of 2000-2200 cm⁻¹. The nitro group (-NO₂) will display two strong stretching vibrations: an asymmetric stretch typically around 1500-1560 cm⁻¹ and a symmetric stretch around 1335-1385 cm⁻¹. The C-O stretching of the methoxy group will be visible in the fingerprint region, usually between 1200 and 1300 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present in their characteristic regions.
Raman spectroscopy provides complementary information. While the isothiocyanate and nitro group vibrations are also Raman active, the symmetric vibrations and non-polar bonds often give stronger signals in Raman spectra compared to IR. For instance, the symmetric stretching of the nitro group and the aromatic ring vibrations are typically well-defined in the Raman spectrum.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| Isothiocyanate (-NCS) | Asymmetric stretch | 2000 - 2200 (strong) | 2000 - 2200 (strong) |
| Nitro (-NO₂) | Asymmetric stretch | 1500 - 1560 (strong) | 1500 - 1560 (medium) |
| Nitro (-NO₂) | Symmetric stretch | 1335 - 1385 (strong) | 1335 - 1385 (strong) |
| Methoxy (C-O) | Stretch | 1200 - 1300 (strong) | 1200 - 1300 (medium) |
| Aromatic C=C | Stretch | 1450 - 1600 (medium) | 1450 - 1600 (strong) |
| Aromatic C-H | Stretch | 3000 - 3100 (medium) | 3000 - 3100 (strong) |
X-ray Crystallography for Definitive Solid-State Structure Determination and Conformational Insights
For a definitive determination of the three-dimensional structure of "this compound" in the solid state, X-ray crystallography is the gold standard. This technique requires a single crystal of the compound. The diffraction pattern of X-rays passing through the crystal provides detailed information about the atomic positions, bond lengths, bond angles, and torsional angles within the molecule.
A crystal structure analysis would confirm the connectivity of the atoms and provide precise measurements of the geometry of the phenyl ring and its substituents. It would also reveal the conformation of the methoxy and isothiocyanate groups relative to the aromatic ring. Furthermore, X-ray crystallography elucidates the intermolecular interactions, such as hydrogen bonds or π-π stacking, that govern the packing of the molecules in the crystal lattice. This information is crucial for understanding the solid-state properties of the compound. While no specific crystal structure for "this compound" is publicly available, analysis of related structures suggests that the nitro and isothiocyanate groups may exhibit some degree of twisting out of the plane of the benzene ring to minimize steric hindrance.
UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λ_max) is indicative of the extent of conjugation in the molecule.
For "this compound", the presence of the aromatic ring conjugated with the electron-withdrawing nitro group and the electron-donating methoxy group is expected to give rise to characteristic absorption bands in the UV region. The spectrum would likely show multiple absorption bands corresponding to π → π* transitions within the aromatic system. The exact position and intensity of these bands are influenced by the substituents and the solvent used for the measurement. The nitro group, in particular, is a strong chromophore and will significantly affect the UV-Vis spectrum. The analysis of the UV-Vis spectrum can provide insights into the electronic structure and the extent of electronic communication between the different parts of the molecule.
Chromatographic Techniques for Purity Assessment, Separation, and Derivatization Applications
Chromatographic techniques are indispensable in the analytical workflow of this compound, facilitating its separation from complex mixtures, ensuring its purity, and enabling derivatization for enhanced detection and quantification. The inherent reactivity of the isothiocyanate group and the physicochemical properties imparted by the methoxy and nitro substituents necessitate tailored chromatographic strategies.
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of aromatic isothiocyanates. researchgate.net Reversed-phase HPLC, utilizing C18 columns, is frequently employed, with mobile phases typically consisting of acetonitrile (B52724) or methanol (B129727) gradients with water. nih.gov The nitro group in this compound provides a chromophore, allowing for ultraviolet (UV) detection. nih.gov However, for complex matrices or trace-level analysis, derivatization is often a crucial step to enhance detectability and chromatographic performance. mdpi.comresearchgate.net
Derivatization reactions targeting the isothiocyanate functional group can improve analytical sensitivity and specificity. A common approach involves the reaction with nucleophilic reagents, such as amines or thiols, to form more stable and readily detectable products. nih.govmostwiedzy.pl For instance, reaction with N-acetyl-L-cysteine (NAC) forms a dithiocarbamate (B8719985) conjugate that can be analyzed by HPLC with UV or mass spectrometric detection. mdpi.commostwiedzy.pl This pre-column derivatization not only improves chromatographic behavior but also enhances ionization efficiency for mass spectrometry-based methods. researchgate.net
The purity of this compound preparations can be rigorously assessed using HPLC with a diode array detector (DAD), which provides spectral information to confirm peak identity and homogeneity. Gas chromatography (GC) may also be applicable for purity assessment, although the thermal lability of some isothiocyanates can be a limiting factor. nih.gov
Fictional representation of typical HPLC parameters for the purity assessment of a substituted nitrophenyl isothiocyanate is presented in Table 1.
Table 1: Illustrative HPLC Parameters for Purity Assessment of a Nitrophenyl Isothiocyanate
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm and 330 nm |
| Injection Volume | 10 µL |
HPLC-MS/MS for Trace Analysis and Metabolite Identification
For the sensitive and selective determination of this compound at trace levels, High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice. nih.gov This technique combines the superior separation capabilities of HPLC with the high selectivity and sensitivity of mass spectrometry, allowing for quantification in complex biological and environmental matrices. researchgate.net
In HPLC-MS/MS analysis, the analyte is first separated on an HPLC column and then introduced into the mass spectrometer. Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are common ionization techniques for isothiocyanates. nih.gov Tandem mass spectrometry (MS/MS) is then used for selective detection and quantification through multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the target analyte and an internal standard. nih.gov This approach minimizes matrix interference and provides high confidence in analyte identification. sciex.com
The application of derivatization can further enhance the performance of HPLC-MS/MS for trace analysis. Reduction of the nitro group to an amine, followed by derivatization, can significantly improve ionization efficiency. researchgate.net
Metabolite identification of this compound, a crucial aspect of understanding its biological fate, can also be accomplished using HPLC-MS/MS. The metabolic pathways of similar nitrophenolic compounds often involve phase I reactions such as reduction of the nitro group to an amino group and oxidation, followed by phase II conjugation reactions with glucuronic acid or sulfate (B86663). cdc.govcdc.gov By analyzing biological samples (e.g., plasma, urine, or liver microsomes) from in vitro or in vivo studies, potential metabolites can be detected and their structures elucidated based on their mass-to-charge ratios and fragmentation patterns. For example, the metabolism of 4-nitrophenol (B140041) is known to produce metabolites like 4-aminophenol, 4-nitrocatechol, and their corresponding glucuronide and sulfate conjugates. cdc.gov Analogous metabolic transformations would be anticipated for this compound.
A hypothetical data table illustrating the MRM transitions for the trace analysis of a derivatized nitrophenyl isothiocyanate and its potential metabolites is shown in Table 2.
Table 2: Exemplary MRM Transitions for HPLC-MS/MS Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| Derivatized Parent Compound | 350.1 | 180.1 | 25 |
| Amine Metabolite | 210.2 | 164.2 | 20 |
| Glucuronide Conjugate | 412.1 | 236.1 | 30 |
| Sulfate Conjugate | 316.0 | 236.1 | 35 |
Advanced Separation Science Methodologies
Beyond conventional HPLC, advanced separation science methodologies can offer significant advantages for the analysis of this compound and related compounds. Ultra-High-Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (<2 µm), leading to higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. mdpi.com
Supercritical Fluid Chromatography (SFC) presents another powerful separation technique. Using supercritical carbon dioxide as the primary mobile phase, SFC can provide unique selectivity and is particularly well-suited for the separation of chiral compounds and for preparative-scale purifications.
For complex sample matrices, multidimensional chromatography, such as two-dimensional liquid chromatography (2D-LC), can provide enhanced peak capacity and resolution. In a 2D-LC system, a fraction from the first dimension of separation is transferred to a second column with different selectivity for further separation.
Capillary Electrophoresis (CE) is another high-efficiency separation technique that separates analytes based on their electrophoretic mobility in a capillary filled with an electrolyte. While less common for isothiocyanates, CE could offer advantages in specific applications, particularly for charged derivatives.
These advanced methodologies, often coupled with mass spectrometry, provide powerful tools for the comprehensive analysis of this compound, from high-throughput screening to the detailed characterization of complex mixtures.
Theoretical and Computational Chemistry Studies on 5 Methoxy 2 Nitrophenyl Isothiocyanate
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These in silico methods allow for the detailed examination of electronic structure, molecular geometry, and reactivity descriptors.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule. researchgate.net The process, known as geometry optimization, systematically alters the bond lengths, bond angles, and dihedral angles to find the configuration with the lowest possible energy, referred to as the ground state. researchgate.netju.edu.sa This energy minimization is crucial, as the optimized structure represents the most probable conformation of the molecule and serves as the foundation for calculating other properties. researchgate.netnih.gov DFT calculations predict these structural parameters based on the molecule's electron density. nih.gov For 5-Methoxy-2-nitrophenyl Isothiocyanate, a DFT calculation at a specific level of theory (e.g., B3LYP) with a given basis set (e.g., 6-311G(d,p)) would yield precise data on its geometry. researcher.life
Interactive Table: Illustrative Optimized Geometrical Parameters for this compound (Theoretical Data)
Note: The following data is representative of typical outputs from a DFT geometry optimization calculation and serves as an illustrative example.
| Parameter | Atoms Involved | Value (Å or °) |
| Bond Lengths | ||
| C-N (Isothiocyanate) | ~ 1.18 Å | |
| N=C (Isothiocyanate) | ~ 1.21 Å | |
| C=S (Isothiocyanate) | ~ 1.57 Å | |
| C-O (Methoxy) | ~ 1.36 Å | |
| O-CH3 (Methoxy) | ~ 1.43 Å | |
| C-N (Nitro) | ~ 1.48 Å | |
| N=O (Nitro) | ~ 1.22 Å | |
| Bond Angles | ||
| N-C-S | ~ 178.5° | |
| C-O-C | ~ 118.0° | |
| O-N-O | ~ 124.5° |
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's ionization potential. youtube.com The LUMO is the innermost empty orbital and acts as an electron acceptor, with its energy corresponding to the electron affinity. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. researchgate.netresearchgate.net Conversely, a large energy gap implies high stability. FMO analysis, therefore, allows for the prediction of how this compound might behave in chemical reactions. wikipedia.org
Interactive Table: Representative Quantum Chemical Descriptors from FMO Analysis (Theoretical Data)
Note: This table presents an example of data derived from an FMO analysis.
| Descriptor | Abbreviation | Typical Value (eV) | Implication for Reactivity |
| Highest Occupied Molecular Orbital Energy | EHOMO | ~ -6.5 eV | Indicates electron-donating ability. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | ~ -3.4 eV | Indicates electron-accepting ability. |
| HOMO-LUMO Energy Gap | ΔE | ~ 3.1 eV | A smaller gap suggests higher reactivity. researchgate.net |
| Ionization Potential | IP | ~ 6.5 eV | Energy required to remove an electron. researchgate.net |
| Electron Affinity | EA | ~ 3.4 eV | Energy released when an electron is added. researchgate.net |
| Electronegativity | χ | ~ 4.95 eV | Tendency to attract electrons. researchgate.net |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. researchgate.net It is an invaluable tool for identifying the distribution of charge and predicting how a molecule will interact with other charged species. scispace.com The map uses a color spectrum to indicate different potential values: red typically signifies regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. researchgate.net
For this compound, an MEP map would reveal significant negative potential (red) around the oxygen atoms of the nitro (NO₂) and methoxy (B1213986) (OCH₃) groups due to their high electronegativity. The isothiocyanate group (-NCS) would also show complex potential distribution. These electron-rich zones represent likely sites for hydrogen bonding and other electrostatic interactions with biological receptors. researchgate.netscispace.com Understanding this charge landscape is crucial for predicting non-covalent binding interactions.
Molecular Docking and Ligand-Protein Interaction Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.govnih.gov These simulations are instrumental in drug discovery and chemical biology.
Molecular docking simulations place the ligand, this compound, into the binding site of a target protein and calculate a "docking score" or binding affinity, often expressed in kcal/mol. jbcpm.com This score estimates the strength of the interaction, with lower (more negative) values indicating a more favorable binding energy and potentially stronger inhibition or interaction. researcher.lifejbcpm.com
Beyond just the score, these simulations provide a detailed 3D model of the ligand-protein complex. This allows for the visualization of the binding mode and the specific intermolecular interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov By identifying the key amino acid residues in the protein's active site that interact with the methoxy, nitro, and isothiocyanate groups, researchers can understand the structural basis of the molecule's potential biological activity. nih.gov
Interactive Table: Hypothetical Molecular Docking Results for this compound
Note: This table illustrates a potential outcome of a docking simulation against a hypothetical protein kinase target.
| Target Protein | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |
| Protein Kinase XYZ | -8.5 | LYS 78 | Hydrogen Bond with Nitro Group |
| GLU 121 | Hydrogen Bond with Methoxy Group | ||
| LEU 130 | Hydrophobic Interaction with Phenyl Ring | ||
| VAL 85 | Hydrophobic Interaction with Phenyl Ring |
For example, if the nitro group forms a critical hydrogen bond, but the rest of the molecule does not fit optimally in the binding pocket, new derivatives can be designed. This might involve changing the position of the methoxy group or adding other substituents to the phenyl ring to improve complementarity with the protein's surface. The newly designed compounds can then be evaluated computationally before any synthetic work is undertaken, creating an efficient cycle of design, prediction, and testing to develop more potent and selective inhibitors or ligands. nih.govnih.gov
Reaction Pathway Modeling and Transition State Characterization
Currently, publicly available research detailing specific reaction pathway modeling and transition state characterization for this compound is limited. However, the principles of these computational methods are well-established and would be applicable to this compound.
Reaction pathway modeling for this compound would involve the use of quantum chemical calculations to map the potential energy surface of a given reaction. This process identifies the most energetically favorable route from reactants to products. Key elements of this modeling include:
Identification of Stationary Points: This involves locating the reactants, products, intermediates, and transition states on the potential energy surface.
Intrinsic Reaction Coordinate (IRC) Calculations: These calculations are performed to confirm that a calculated transition state connects the intended reactants and products.
Activation Energy Barrier Calculation: The energy difference between the reactants and the transition state is calculated to determine the activation energy, which is a key factor in reaction kinetics.
Transition state characterization focuses on the highest energy point along the reaction coordinate. For a reaction involving this compound, computational chemists would:
Optimize the Geometry of the Transition State: This involves finding the specific molecular arrangement at the peak of the energy barrier.
Perform Vibrational Frequency Analysis: A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
These computational studies provide deep insights into the reaction mechanisms, allowing for the prediction of reaction outcomes and the rational design of catalysts or reaction conditions.
In Silico Screening for Virtual Library Design and Lead Identification
While specific in silico screening campaigns centered on this compound are not prominently documented, the methodologies for its inclusion in virtual library design and lead identification are well-established in computational drug discovery.
In silico methods are instrumental in modern drug discovery, enabling the rapid screening of large virtual libraries of compounds against a biological target. nih.gov This computer-aided drug design (CADD) approach significantly reduces the time and cost associated with identifying potential lead compounds. nih.gov
Virtual Library Design:
Virtual libraries can be designed to contain a vast number of structurally diverse molecules. This compound could be included as a building block or a final compound in such libraries. The design of these libraries often focuses on "drug-like" properties, which can be predicted using computational models.
Lead Identification:
The process of lead identification through in silico screening typically involves several stages:
High-Throughput Virtual Screening (HTVS): A large library of compounds is rapidly screened against a target protein using molecular docking simulations. easychair.org This initial step filters out compounds that are unlikely to bind to the target.
Structure-Based and Ligand-Based Virtual Screening:
Structure-Based: Requires the 3D structure of the target protein. Compounds are docked into the binding site to predict their binding affinity and mode.
Ligand-Based: Utilizes the structures of known active compounds to identify other molecules in the library with similar properties.
ADMET Prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of promising candidates are predicted using computational models to assess their potential as drugs. easychair.org
The ultimate goal of these in silico approaches is to identify novel bioactive compounds that can be prioritized for synthesis and further experimental testing. nih.gov
Future Directions and Emerging Research Avenues for 5 Methoxy 2 Nitrophenyl Isothiocyanate
Integration with Supramolecular Chemistry for Directed Assembly and Recognition
The isothiocyanate group is a versatile functional group that can participate in various non-covalent interactions, making 5-Methoxy-2-nitrophenyl Isothiocyanate a compelling candidate for applications in supramolecular chemistry. The nitrogen and sulfur atoms of the isothiocyanate group can act as hydrogen bond acceptors, while the aromatic ring can engage in π-π stacking interactions. These properties can be exploited for the directed assembly of complex supramolecular architectures.
Future research could focus on the design of host-guest systems where the electronic properties of the phenyl ring, modulated by the methoxy (B1213986) and nitro groups, allow for selective recognition of specific guest molecules. The electron-rich methoxy group and electron-poor nitro group create a dipole moment across the aromatic ring, which could be harnessed for the recognition of polar guests. The potential for forming thiourea (B124793) derivatives through reaction with primary amines opens up further possibilities for creating intricate hydrogen-bonded networks and self-assembled monolayers.
Table 1: Potential Supramolecular Interactions of this compound
| Functional Group | Potential Supramolecular Interaction | Potential Application |
| Isothiocyanate (-NCS) | Hydrogen bonding, Coordination with metal ions | Molecular recognition, Self-assembly |
| Aromatic Ring | π-π stacking, C-H···π interactions | Crystal engineering, Host-guest chemistry |
| Methoxy (-OCH3) | Hydrogen bonding | Modulation of electronic properties for selective binding |
| Nitro (-NO2) | Hydrogen bonding, Charge-transfer interactions | Anion recognition, Electronic materials |
Applications in Material Science: Polymer Chemistry and Functional Coatings
The high reactivity of the isothiocyanate group towards nucleophiles, particularly amines and thiols, makes this compound a valuable building block for the synthesis of functional polymers and coatings. tandfonline.comrsc.org This reactivity allows for its incorporation into polymer chains or its use as a post-polymerization modification agent to introduce specific functionalities.
In polymer chemistry, this compound could be utilized as a monomer or a cross-linking agent in the synthesis of novel polythioureas or polyurethanes. These polymers are known for their excellent mechanical properties and thermal stability. The presence of the nitro and methoxy groups could further impart unique optical or electronic properties to the resulting materials.
For functional coatings, the ability of the isothiocyanate group to react with surface-bound amines or thiols provides a straightforward method for surface modification. rsc.org This could be employed to create surfaces with tailored properties, such as hydrophobicity, biocompatibility, or antimicrobial activity. For instance, grafting polymers containing this moiety onto a surface could lead to the development of anti-fouling or self-healing coatings.
Exploration of Photochemical Reactivity and Photo-Switchable Systems
The nitroaromatic scaffold of this compound suggests a rich and largely unexplored photochemical reactivity. Nitroaromatic compounds are known to undergo a variety of photochemical transformations, including photoreduction of the nitro group and photo-induced rearrangements. These properties could be harnessed to develop photo-switchable systems.
For example, irradiation with light of a specific wavelength could trigger a change in the molecular structure, leading to a corresponding change in its physical or chemical properties, such as color, fluorescence, or binding affinity. This could be exploited in the development of photo-responsive materials, molecular switches, and for the controlled release of therapeutic agents. The interplay between the nitro group's photochemical activity and the isothiocyanate's reactivity presents a fertile ground for designing novel smart materials.
Development of Advanced Analytical Probes and Sensors
The isothiocyanate group is a well-established reactive handle for the development of chemosensors. mdpi.com Its ability to selectively react with specific analytes, particularly those containing primary amine or thiol groups, can be translated into a detectable signal. The reaction leads to the formation of a thiourea or dithiocarbamate (B8719985) linkage, which can alter the photophysical properties of the molecule, such as its absorbance or fluorescence.
Future research could focus on developing this compound-based probes for the detection of biologically important molecules like amino acids, peptides, or proteins. The methoxy and nitro groups can be used to tune the electronic properties of the aromatic ring, thereby influencing the sensitivity and selectivity of the sensor. For instance, the nitro group can act as a fluorescence quencher, and its modulation upon binding to an analyte could lead to a "turn-on" fluorescence response. The development of such probes could have significant applications in medical diagnostics and environmental monitoring. mdpi.comnih.govmdpi.com
Table 2: Potential Analytes for this compound-Based Sensors
| Analyte Class | Detection Principle | Potential Application |
| Amines | Formation of fluorescent thioureas | Biogenic amine detection, Environmental monitoring |
| Thiols | Formation of dithiocarbamates | Detection of cysteine, glutathione |
| Metal Ions | Coordination with the isothiocyanate group | Heavy metal sensing |
| Anions | Hydrogen bonding with thiourea derivatives | Anion selective electrodes |
Synergistic Research with Artificial Intelligence and Machine Learning in Compound Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemical research and compound design. youtube.com For a molecule like this compound, where extensive experimental data may be lacking, AI and ML can play a crucial role in predicting its properties and guiding future research efforts.
Machine learning models can be trained on existing datasets of isothiocyanate-containing compounds to predict the reactivity, toxicity, and potential biological activity of this specific molecule. youtube.com Generative models can be employed to design novel derivatives with optimized properties for specific applications, such as enhanced binding affinity for a particular target or improved photophysical characteristics for sensing applications. This in silico approach can significantly accelerate the discovery and development process, reducing the need for extensive and costly experimental screening. The synergy between computational prediction and experimental validation will be key to unlocking the full potential of this compound and its derivatives.
Conclusion
Synthesis of Key Research Findings and Their Contributions to Chemical Science
The study of 5-Methoxy-2-nitrophenyl Isothiocyanate encapsulates several key principles of modern organic chemistry. Its synthesis from 5-methoxy-2-nitroaniline (B42563) can be achieved through well-established methodologies, with a notable trend towards safer and more environmentally benign reagents replacing classical, more hazardous ones like thiophosgene. The compound's reactivity is a clear illustration of substituent effects in aromatic systems; the potent electron-withdrawing nitro group activates the isothiocyanate moiety towards nucleophilic attack, making it a highly useful electrophile. This reactivity profile makes it a valuable precursor for a wide array of thiourea (B124793) derivatives and, by extension, a plethora of heterocyclic systems. The strategic placement of the nitro and methoxy (B1213986) groups provides a chemical handle for further transformations, such as reduction of the nitro group, thereby expanding its synthetic utility. The contributions of research into such functionalized isothiocyanates lie in the continuous expansion of the synthetic chemist's toolkit, enabling the efficient construction of complex molecular architectures for applications in medicinal chemistry, materials science, and beyond.
Unresolved Questions and Future Research Imperatives for this compound
Despite the predictable nature of its chemistry based on general principles, specific experimental data on this compound is sparse in the scientific literature. This presents several avenues for future investigation:
Systematic Reactivity Profiling: A comprehensive study of its reactions with a diverse panel of nucleophiles would be valuable. Quantifying its reaction kinetics compared to other substituted aryl isothiocyanates would provide precise data on the activating effect of the ortho-nitro group.
Exploration of Cycloaddition Chemistry: The potential for this compound to participate in various cycloaddition reactions has not been specifically explored. Investigating its behavior in [3+2] and [4+2] cycloadditions could uncover novel pathways to unique heterocyclic scaffolds.
Application in Novel Heterocycle Synthesis: While its use in synthesizing known heterocycles can be inferred, dedicated research could focus on using this compound to access novel or difficult-to-synthesize ring systems.
Biological Screening: Many isothiocyanates and the thiourea or heterocyclic derivatives they produce exhibit interesting biological activities. researchgate.netmdpi.com A systematic screening of compounds derived from this compound for various biological targets (e.g., antimicrobial, anticancer) could yield promising lead compounds.
Development of Novel Multicomponent Reactions: Designing new MCRs that specifically leverage the unique electronic properties of this isothiocyanate could lead to highly efficient methods for generating molecular complexity.
In essence, while the foundational chemistry of this compound can be largely extrapolated, dedicated experimental investigation is imperative to fully unlock its potential as a versatile tool in synthetic organic chemistry.
Q & A
Q. What are the recommended synthetic routes for 5-Methoxy-2-nitrophenyl Isothiocyanate, and how do reaction conditions influence yield?
Answer: Synthesis typically involves the reaction of 5-methoxy-2-nitroaniline with thiophosgene or carbon disulfide under controlled conditions. For example:
- Method 1 : Reaction with thiophosgene in dimethylbenzene at 0–5°C yields ~70% product .
- Method 2 : Use of carbon disulfide and di-tert-butyl dicarbonate as catalysts in ethanol at 50°C achieves comparable yields .
Q. Key factors :
- Temperature : Lower temperatures reduce side reactions (e.g., hydrolysis).
- Solvent : Polar aprotic solvents (e.g., DMSO) enhance reactivity but may complicate purification.
- Catalysts : Di-tert-butyl dicarbonate improves thiocyanate group incorporation .
Q. What spectroscopic techniques are essential for characterizing this compound?
Answer:
Q. How does the compound’s stability vary under different storage conditions?
Answer:
- Moisture Sensitivity : Hydrolyzes in water to form thiourea derivatives; store in anhydrous environments .
- Temperature : Stable at 4°C for short-term; long-term storage requires -20°C under inert gas (e.g., N₂) .
- Incompatibilities : Reacts with amines, alcohols, and oxidizing agents. Use glass or PTFE containers to avoid leaching .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data across studies?
Answer: Discrepancies in NMR/IR data often arise from solvent effects, impurities, or tautomerism. For example:
- Case Study : Methoxy proton shifts in DMSO-d₆ (δ 3.8 ppm) vs. CDCl₃ (δ 3.5 ppm) reflect solvent polarity differences .
- Resolution :
Q. What computational modeling approaches are suitable for predicting reactivity of this compound?
Answer:
- Density Functional Theory (DFT) : Predicts electrophilic sites (e.g., isothiocyanate group) and reaction pathways with nucleophiles .
- Molecular Dynamics (MD) : Simulates solvation effects and stability in polar solvents (e.g., water, ethanol) .
- Software Tools : Gaussian, ORCA, or VMD for energy minimization and transition-state analysis .
Q. How can the compound be leveraged in targeted drug development, and what are the challenges?
Answer:
- Applications :
- Challenges :
Safety and Compliance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
